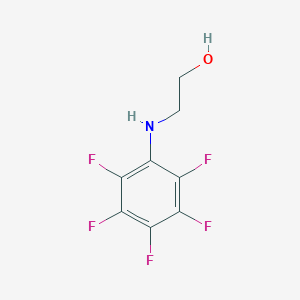
2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol is an organic compound characterized by the presence of a pentafluorinated aniline group attached to an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with an appropriate ethanol derivative. One common method is the nucleophilic substitution reaction where 2,3,4,5,6-pentafluoroaniline reacts with ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods:Actividad Biológica
2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol is a fluorinated compound that has garnered attention due to its potential biological activities. The presence of multiple fluorine atoms in its structure enhances its lipophilicity and alters its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 201.14 g/mol
- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), and Pentafluorophenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. The pentafluoroaniline moiety may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.
- Anticancer Properties : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature due to fluorination may allow the compound to integrate into lipid membranes, leading to increased permeability and disruption of cellular integrity.
- Enzyme Inhibition : The amino group in the structure may interact with active sites of enzymes involved in metabolic pathways, inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : Some fluorinated compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various fluorinated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Propiedades
IUPAC Name |
2-(2,3,4,5,6-pentafluoroanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(14-1-2-15)7(13)5(3)11/h14-15H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARAODSCTXESJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













